Cas no 2549000-68-0 (4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine)

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromopyrimidine and piperazine moiety, along with cyclopropyl and dimethyl functional groups. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. The bromine atom offers a reactive site for further functionalization, while the cyclopropyl and dimethyl groups may enhance steric and electronic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound's purity and stability are critical for reproducible research applications.
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine structure
2549000-68-0 structure
商品名:4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
CAS番号:2549000-68-0
MF:C17H21BrN6
メガワット:389.292841672897
CID:5312228
PubChem ID:154882673

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine 化学的及び物理的性質

名前と識別子

    • F6788-1685
    • 2549000-68-0
    • AKOS040729572
    • 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
    • 4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5,6-dimethylpyrimidine
    • インチ: 1S/C17H21BrN6/c1-11-12(2)21-15(13-3-4-13)22-16(11)23-5-7-24(8-6-23)17-19-9-14(18)10-20-17/h9-10,13H,3-8H2,1-2H3
    • InChIKey: SFGQCLABCZLOSN-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CC2)=NC(C)=C(C)C(N2CCN(C3=NC=C(Br)C=N3)CC2)=N1

計算された属性

  • せいみつぶんしりょう: 388.10111g/mol
  • どういたいしつりょう: 388.10111g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.460±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 575.9±60.0 °C(Predicted)
  • 酸性度係数(pKa): 9.17±0.50(Predicted)

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6788-1685-4mg
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
4mg
$99.0 2023-09-07
Life Chemicals
F6788-1685-5mg
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
5mg
$103.5 2023-09-07
Life Chemicals
F6788-1685-20μmol
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
20μmol
$118.5 2023-09-07
Life Chemicals
F6788-1685-3mg
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
3mg
$94.5 2023-09-07
Life Chemicals
F6788-1685-2mg
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
2mg
$88.5 2023-09-07
Life Chemicals
F6788-1685-100mg
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
100mg
$372.0 2023-09-07
Life Chemicals
F6788-1685-25mg
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
25mg
$163.5 2023-09-07
Life Chemicals
F6788-1685-30mg
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
30mg
$178.5 2023-09-07
Life Chemicals
F6788-1685-10μmol
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
10μmol
$103.5 2023-09-07
Life Chemicals
F6788-1685-20mg
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
2549000-68-0
20mg
$148.5 2023-09-07

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine 関連文献

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidineに関する追加情報

Professional Introduction to Compound with CAS No. 2549000-68-0 and Product Name: 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine

The compound in question, identified by the CAS number 2549000-68-0, is a highly specialized molecule with the systematic name 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their significant pharmacological properties and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a piperazine moiety and a bromopyrimidine substituent, make it a promising candidate for further investigation in drug discovery and development.

Pyrimidine derivatives have long been a focal point in pharmaceutical research due to their diverse biological activities. These compounds are known to interact with various biological targets, including enzymes and receptors, which are crucial for maintaining physiological functions. The specific arrangement of atoms in this compound, such as the cyclopropyl group and the dimethylpyrimidine core, contributes to its unique chemical properties and potential therapeutic effects. Such structural motifs are often engineered to enhance binding affinity and selectivity, which are critical factors in the design of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules with greater accuracy. The compound 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine has been subjected to virtual screening and docking studies to identify its potential interactions with biological targets. These studies suggest that the molecule may exhibit inhibitory activity against certain kinases and other enzymes involved in cancer progression. The bromopyrimidine moiety, in particular, has been shown to be a key pharmacophore in many antineoplastic agents, highlighting the compound's potential as an anticancer therapeutic.

In addition to its anticancer potential, this compound may also have applications in treating other diseases associated with abnormal cellular signaling. The piperazine ring is known to modulate neurotransmitter activity, making it relevant for the development of drugs targeting neurological disorders. Furthermore, the cyclopropyl group can influence metabolic stability and bioavailability, which are essential factors in drug design. By optimizing these structural elements, researchers aim to develop more effective and safer therapeutic agents.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule efficiently. These synthetic strategies not only enhance yield but also minimize unwanted byproducts, ensuring the purity of the final product. The successful synthesis of such intricate molecules underscores the progress made in synthetic organic chemistry over recent decades.

Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacokinetic properties, including solubility, stability, and metabolic degradation pathways. These studies are crucial for determining how the drug will behave within the body and whether it can reach its target site effectively. Additionally, preclinical studies are conducted to assess toxicity and efficacy in animal models before human trials can begin. Such comprehensive evaluations ensure that only compounds with promising therapeutic profiles proceed further in the drug development pipeline.

The integration of machine learning algorithms into drug discovery has revolutionized how researchers identify potential candidates from vast chemical libraries. By leveraging artificial intelligence (AI), scientists can predict molecular properties and optimize structures more efficiently than traditional methods alone. The compound 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine exemplifies how AI-driven approaches can accelerate the identification of novel therapeutics. Its unique structure has been prioritized for further investigation based on its predicted binding affinity and favorable physicochemical properties.

The role of pyrimidine derivatives in medicinal chemistry continues to expand as new research emerges. These compounds serve as scaffolds for designing molecules with tailored biological activities. The versatility of pyrimidines allows for modifications at multiple positions without compromising their core pharmacological effects. This flexibility makes them ideal candidates for generating libraries of compounds that can be screened for desired properties using high-throughput techniques.

In conclusion, the compound with CAS number 2549000-68-0, named 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine, represents a significant advancement in pharmaceutical research. Its unique structural features position it as a promising candidate for treating various diseases, particularly those involving abnormal cellular signaling pathways. With ongoing research and technological advancements in synthetic chemistry and computational biology, this molecule is poised to contribute to the development of novel therapeutic agents that address unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量